molecular formula C10H18FNO4S B15324250 Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B15324250
M. Wt: 267.32 g/mol
InChI Key: KVZVWYOWRSKPCS-UHFFFAOYSA-N
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Description

Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a fluorosulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure the stability of the fluorosulfonyl group.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions and improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring.

    Reduction: Reduction reactions can target the fluorosulfonyl group, converting it to other functional groups.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the fluorosulfonyl group.

    Substitution: Substituted products with new functional groups replacing the fluorosulfonyl group.

Scientific Research Applications

Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl2-[(methylsulfonyl)methyl]pyrrolidine-1-carboxylate
  • Tert-butyl2-[(phenylsulfonyl)methyl]pyrrolidine-1-carboxylate

Comparison:

  • Tert-butyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives.
  • The fluorosulfonyl group is more electronegative and can participate in different types of chemical reactions compared to chlorosulfonyl or methylsulfonyl groups.
  • The compound’s unique structure allows for specific interactions in biological systems, making it a valuable tool in medicinal chemistry and drug development.

Properties

Molecular Formula

C10H18FNO4S

Molecular Weight

267.32 g/mol

IUPAC Name

tert-butyl 2-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-6-4-5-8(12)7-17(11,14)15/h8H,4-7H2,1-3H3

InChI Key

KVZVWYOWRSKPCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)F

Origin of Product

United States

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